molecular formula C8H13NO2 B1620493 Methyl 2-isocyano-4-methylpentanoate CAS No. 67524-41-8

Methyl 2-isocyano-4-methylpentanoate

Cat. No.: B1620493
CAS No.: 67524-41-8
M. Wt: 155.19 g/mol
InChI Key: ZWTPUHSQAWCFFP-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-4-methylpentanoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of isocyanides, which are known for their unique reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isocyano-4-methylpentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of isocyanates and carboxylic acids as starting materials. The reaction proceeds through a series of steps, including nucleophilic addition and elimination, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-4-methylpentanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-isocyano-4-methylpentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-isocyano-4-methylpentanoate involves its interaction with molecular targets through its isocyanide group. This group can coordinate with metal ions and participate in various chemical reactions, influencing biological pathways and processes. The compound’s reactivity allows it to modify proteins and other biomolecules, leading to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-isocyano-4-methylpentanoate include other isocyanides such as phenyl isocyanide and methyl isocyanide. These compounds share similar structural features and reactivity patterns .

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its combination of an isocyanide group with a methylpentanoate backbone allows for diverse applications and interactions that are not observed with other isocyanides .

Properties

IUPAC Name

methyl 2-isocyano-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPUHSQAWCFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374794
Record name methyl 2-isocyano-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67524-41-8
Record name methyl 2-isocyano-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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